6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
CAS No.: 28279-41-6
Cat. No.: VC2023366
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine - 28279-41-6](/images/structure/VC2023366.png)
Specification
CAS No. | 28279-41-6 |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) |
Standard InChI Key | ZZFKQUTYXXPQBS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=N1)N=CN2)Br |
Canonical SMILES | CC1=C(C=C2C(=N1)N=CN2)Br |
Introduction
Chemical Structure and Identification
Basic Identification Data
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. It has a bromine atom at the 6-position and a methyl group at the 5-position of the fused ring system .
Parameter | Value |
---|---|
CAS Number | 28279-41-6 |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
Structural Representation
The compound features a bicyclic structure with specific substituents that define its chemical properties and biological activities. The presence of both the bromine atom and the methyl group on the fused ring system contributes to its unique reactivity profile .
Structural Information | Value |
---|---|
SMILES | CC1=C(C=C2C(=N1)N=CN2)Br |
InChI | InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) |
InChIKey | ZZFKQUTYXXPQBS-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Characteristics
The physical properties of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine influence its handling, storage, and application in research and development contexts .
Property | Value |
---|---|
Appearance | Gray to brown solid |
Density | 1.8±0.1 g/cm³ |
Boiling Point | 396.3±37.0 °C at 760 mmHg |
Melting Point | Not available in literature |
Flash Point | 193.5±26.5 °C |
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its structural features. The bromine atom at the 6-position serves as a potential site for nucleophilic substitution reactions and cross-coupling chemistry, making this compound a versatile intermediate in organic synthesis .
The imidazole ring contains acidic NH groups that can participate in hydrogen bonding and acid-base reactions. The nitrogen atoms in the ring system can also act as hydrogen bond acceptors and coordinate with metals, further expanding the reactivity profile of this compound.
Spectroscopic Data
Predicted Collision Cross Section (CCS) data provides insights into the compound's behavior in mass spectrometry applications, which is valuable for analytical identification and structural characterization .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 211.98178 | 139.5 |
[M+Na]⁺ | 233.96372 | 144.3 |
[M+NH₄]⁺ | 229.00832 | 144.3 |
[M+K]⁺ | 249.93766 | 145.3 |
[M-H]⁻ | 209.96722 | 138.8 |
[M+Na-2H]⁻ | 231.94917 | 143.0 |
[M]⁺ | 210.97395 | 138.8 |
[M]⁻ | 210.97505 | 138.8 |
Synthesis Methods
General Synthetic Approaches
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves specific bond formation reactions. Two primary approaches have been documented in the literature :
-
N-C-N bond formation: This method involves the reaction of diamines with aldehydes or excess carboxylic acids in the presence of catalysts like FeCl₃ or through aerial oxidation under heating conditions.
-
N-C-N-C bond formation: This approach utilizes Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines, or other metal-catalyzed amidation reactions of appropriately substituted pyridines.
Specific Synthesis of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine
The synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine can be achieved through various methods, though the specific procedures for this exact compound are less documented in the literature compared to general imidazopyridine syntheses .
One potential approach involves the reaction of appropriately substituted 5-bromopyridine-2,3-diamine with carboxylic acid derivatives or aldehydes to form the imidazole ring. The reaction conditions typically involve heating in an appropriate solvent, often in the presence of catalysts to facilitate the cyclization process .
Applications and Biological Activities
Research Applications
As a functionalized heterocyclic compound, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications . The presence of the bromine atom at the 6-position makes it particularly useful for further modification through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery purposes.
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigeration recommended) |
Container | Sealed, moisture-proof container |
Special Precautions | Protect from moisture, heat, and direct light |
Hazard Information | Description |
---|---|
Hazard Statements | H315 (Causes skin irritation) |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
Signal Word | Warning |
Quality Parameter | Typical Specification |
---|---|
Appearance | Gray to brown solid |
Purity (HPLC) | ≥99.85% |
Identity | Confirmed by spectroscopic methods |
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